

Comprehensive Technical Guide on 2-(2-Chlorophenyl)-2-methylbutanoic Acid

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-2-methylbutanoic acid

Cat. No.: B7968781

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Executive Summary

2-(2-Chlorophenyl)-2-methylbutanoic acid is a highly specialized, sterically congested carboxylic acid derivative. In modern medicinal chemistry, the incorporation of quaternary stereocenters adjacent to aromatic rings is a proven strategy to restrict bond rotation, lock molecular conformations, and enhance metabolic stability. This whitepaper provides a rigorous, self-validating framework for the synthesis, characterization, and application of this critical pharmaceutical building block.

Chemical Identity & Core Identifiers

Accurate identification is the first pillar of reproducible science. The compound is officially registered under CAS Number 1553958-56-7[1][2]. Due to its complex substitution pattern, it is frequently referenced under various nomenclature systems in commercial catalogs[3][4].

Identifier / Property	Value
IUPAC Name	2-(2-Chlorophenyl)-2-methylbutanoic acid
CAS Registry Number	1553958-56-7
Molecular Formula	C ₁₁ H ₁₃ ClO ₂
Molecular Weight	212.67 g/mol
SMILES String	CCC(C)(C(=O)O)c1ccccc1Cl
Common Synonyms	-Ethyl- ,2-dimethylbenzeneacetic acid[4]
Commercial Availability	Available as a specialized building block[5]

Structural Causality & Physicochemical Behavior

The defining feature of **2-(2-chlorophenyl)-2-methylbutanoic acid** is its quaternary

-carbon. This single carbon atom is bonded to four distinct groups: a methyl group, an ethyl group, a carboxylic acid, and an ortho-chlorophenyl ring.

Mechanistic Insight: The ortho-chloro substituent is not merely a placeholder; it induces severe steric hindrance. The bulky chlorine atom clashes with the adjacent

-alkyl groups, forcing the phenyl ring out of coplanarity with the carboxylic acid. This restricted rotation (approaching atropisomerism) significantly influences the molecule's three-dimensional trajectory when binding to target proteins, making it an excellent rigidified pharmacophore for deep, lipophilic binding pockets.

Self-Validating Synthetic Protocol

Synthesizing a quaternary center adjacent to an ortho-substituted phenyl ring is notoriously difficult due to extreme steric congestion. To overcome this, we employ a sequential enolate alkylation strategy.

Causality of Experimental Choices: We cannot alkylate the free acid directly without risking poly-alkylation or low yields. Therefore, esterification is mandatory. Furthermore, the second

alkylation (ethylation) requires breaking up enolate aggregates using a polar aprotic co-solvent (DMPU) to force the reaction to completion.

Step-by-Step Methodology

- Esterification: Dissolve 2-chlorophenylacetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours to yield methyl 2-(2-chlorophenyl)acetate.
- First Alkylation (Methylation): Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C. Add n-BuLi (1.1 eq) to generate LDA. Add the ester from Step 1 dropwise. Stir for 30 mins to form the enolate, then add Methyl Iodide (MeI, 1.2 eq). Warm to room temperature to yield methyl 2-(2-chlorophenyl)propanoate.
- Second Alkylation (Ethylation - Critical Step): Generate LDA (1.5 eq) in THF at -78°C. Add the mono-alkylated ester. After 45 mins, add N,N'-Dimethylpropyleneurea (DMPU, 2.0 eq) followed by Ethyl Iodide (EtI, 3.0 eq). The DMPU is strictly required to enhance the nucleophilicity of the sterically hindered enolate. Allow to warm to room temperature over 12 hours.
- Hydrolysis: The resulting neopentyl-like ester is highly resistant to standard aqueous base. Use Potassium trimethylsilanolate (KOTMS, 3.0 eq) in anhydrous THF at reflux for 24 hours, followed by acidic workup (1M HCl) to precipitate the free acid.

The Self-Validating IPC (In-Process Control)

Trustworthiness requires built-in validation. Before proceeding to Step 4, the reaction mixture from Step 3 must be analyzed via LC-MS.

- Pass Condition: Disappearance of the 199.1 peak ([M+H]⁺ of mono-alkylated ester) and dominance of the 227.1 peak ([M+H]⁺ of di-alkylated ester).
- Fail Condition: If >5% of the mono-alkylated ester remains, do not proceed to hydrolysis. The mono- and di-alkylated free acids have nearly identical

values and are inseparable via standard silica gel chromatography. Re-subject the mixture to LDA/EtI.



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Synthetic route for **2-(2-chlorophenyl)-2-methylbutanoic acid** via sequential enolate alkylation.

Analytical Characterization Protocols

To confirm the structural integrity and purity of the synthesized compound, rigorous analytical profiling is required.

Causality in NMR Interpretation: Because the

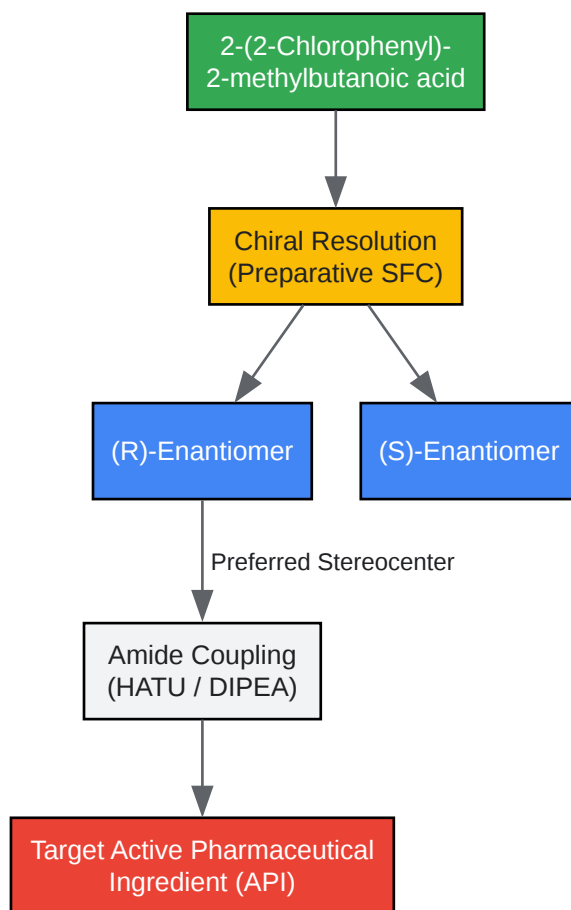
α -carbon is a chiral center, the two protons of the adjacent ethyl group ($-\text{CH}_2\text{CH}_3$) are diastereotopic. They exist in different magnetic environments and will not appear as a simple quartet. Instead, they will present as two distinct, complex multiplets.

Shift (, ppm)	Multiplicity	Integration	Assignment
11.50 - 12.50	Broad Singlet	1H	-COOH (Carboxylic acid proton)
7.15 - 7.45	Multiplet	4H	Ar-H (Aromatic protons)
2.05 - 2.20	Multiplet	1H	-CH ₂ - (Diastereotopic ethyl proton A)
1.80 - 1.95	Multiplet	1H	-CH ₂ - (Diastereotopic ethyl proton B)
1.60	Singlet	3H	-CH ₃ (-methyl group)
0.90	Triplet (= 7.4 Hz)	3H	-CH ₂ CH ₃ (Ethyl terminal methyl)

Chiral HPLC Protocol: To resolve the enantiomers, use a Chiralcel OJ-H column. The mobile phase must contain an acidic modifier (e.g., Hexane/Isopropanol 90:10 with 0.1% Trifluoroacetic Acid). Causality: The TFA suppresses the ionization of the carboxylic acid, preventing severe peak tailing and ensuring sharp, quantifiable resolution.

Applications in Drug Discovery

In drug development, **2-(2-chlorophenyl)-2-methylbutanoic acid** is utilized to synthesize sterically shielded amides. When coupled with an amine using standard reagents like EDC , the resulting amide bond is highly resistant to enzymatic cleavage by proteases or amidases due to the massive steric bulk provided by the adjacent quaternary center and the ortho-chloro group.



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Workflow for chiral resolution and downstream API synthesis via amide coupling.

References

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